6-{[benzyl(methyl)amino]methyl}-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one
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Overview
Description
6-{[benzyl(methyl)amino]methyl}-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. Chromen-2-ones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound features a benzyl(methyl)amino group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[benzyl(methyl)amino]methyl}-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen-2-one core, followed by functionalization at specific positions.
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Preparation of Chromen-2-one Core
Starting Material: 7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one.
Reaction: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
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Functionalization
Step 1: Introduction of the benzyl(methyl)amino group.
Step 2: Coupling with the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Green Chemistry Approaches: Using environmentally benign solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduction can yield alcohols or amines, depending on the specific functional groups targeted.
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Substitution
Reagents: Nucleophiles like halides or amines.
Conditions: Typically carried out under basic or acidic conditions to facilitate the substitution reaction.
Products: Substituted derivatives of the original compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Catalysts: Acid or base catalysts depending on the reaction type.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Antioxidant Properties: Acts as an antioxidant, which can be useful in preventing oxidative stress-related diseases.
Medicine
Anti-inflammatory: Potential use in developing anti-inflammatory drugs.
Anticancer: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Agriculture: Potential use as a plant growth regulator or pesticide.
Mechanism of Action
The mechanism of action of 6-{[benzyl(methyl)amino]methyl}-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Pathways: Inhibition of COX and LOX can lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar core structure but lacking the benzyl(methyl)amino group.
Warfarin: A well-known anticoagulant that also belongs to the coumarin family.
Esculetin: A natural coumarin with potent antioxidant properties.
Uniqueness
Functional Groups: The presence of the benzyl(methyl)amino group in 6-{[benzyl(methyl)amino]methyl}-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one provides unique chemical reactivity and biological activity compared to simpler coumarins.
Biological Activity: Exhibits a broader range of biological activities, including antimicrobial, antioxidant, and anticancer properties, making it a versatile compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
Molecular Formula |
C21H23NO3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-[[benzyl(methyl)amino]methyl]-7-hydroxy-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C21H23NO3/c1-13-14(2)21(24)25-20-15(3)19(23)17(10-18(13)20)12-22(4)11-16-8-6-5-7-9-16/h5-10,23H,11-12H2,1-4H3 |
InChI Key |
BJEXHFQZHGWYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C(=C2C)O)CN(C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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